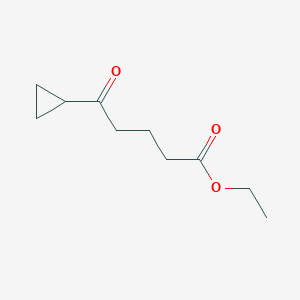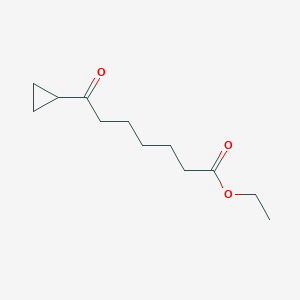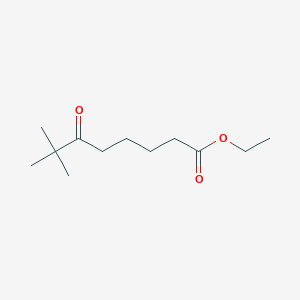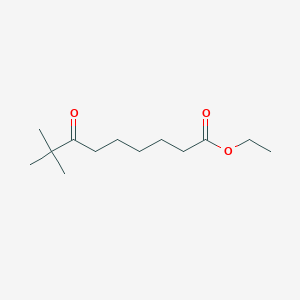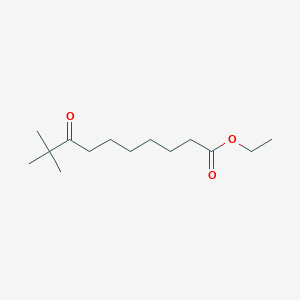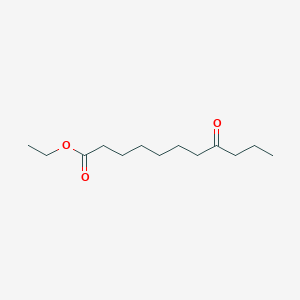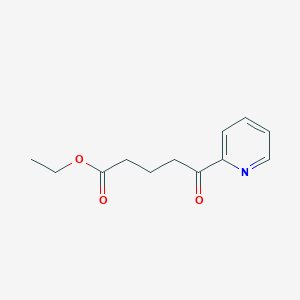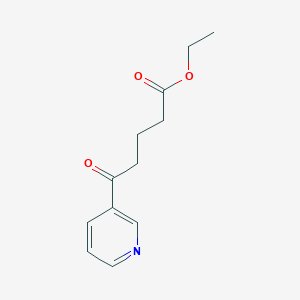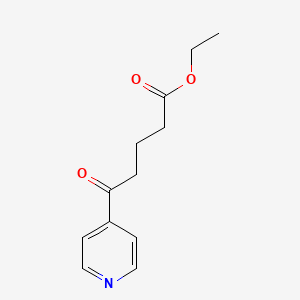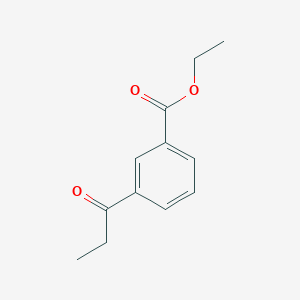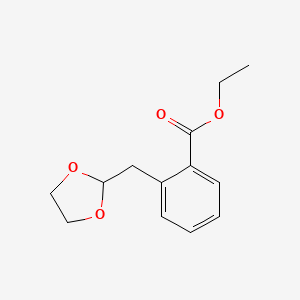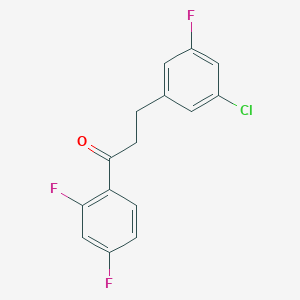
3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone, also known as CFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CFP is a ketone derivative that belongs to the class of arylpropionamides. It has a molecular formula of C15H10ClF3O and a molecular weight of 316.69 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity
The compound has been used in the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, demonstrating its reactivity in producing complex molecular structures. This involves quantum chemical studies on its molecular geometry and chemical reactivity, showing its potential in synthetic chemistry (Satheeshkumar et al., 2017).
Spectroscopic Analysis
The compound has been utilized in spectroscopic studies to understand its molecular structure and properties. This includes analysis using techniques like FT-IR, NMR, and X-ray diffraction, which are crucial for understanding the compound's molecular behavior (Satheeshkumar et al., 2017).
Polymer Science and Material Engineering
Polymer Synthesis
It has been involved in the development of novel poly(arylene ether)s, where its derivatives are used as monomers. These polymers exhibit high thermal stability and are suitable for applications requiring materials resistant to high temperatures (Liaw et al., 2007).
Material Properties Enhancement
The compound and its derivatives have been used to enhance the optical and dielectric properties of polyimide thin films. This signifies its importance in improving the performance of materials used in electronics and optics (Jang et al., 2007).
Medicinal Chemistry and Drug Design
Antipathogenic Activity
Derivatives of the compound have been tested for their interaction with bacterial cells, showing potential as novel antimicrobial agents with antibiofilm properties. This indicates its relevance in the development of new pharmaceutical compounds (Limban et al., 2011).
Pesticide Development
The compound has been used in the synthesis of flufenoxuron, a benzoylurea pesticide. Its crystal structure has been studied, providing insights into its potential use in agricultural applications (Jeon et al., 2014).
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-10-5-9(6-12(18)7-10)1-4-15(20)13-3-2-11(17)8-14(13)19/h2-3,5-8H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKNSSWQWTUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644977 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-44-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

